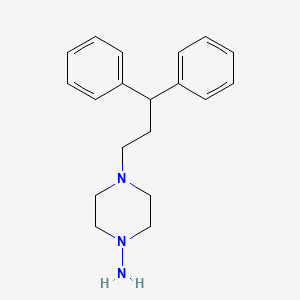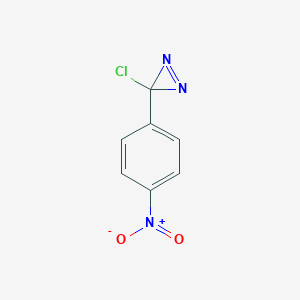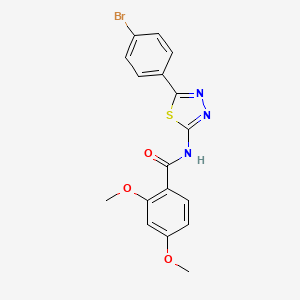![molecular formula C22H19N3O3S B3264504 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-34-3](/img/structure/B3264504.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
説明
“N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole nucleus . This nucleus is found in many drugs available in the market .
Synthesis Analysis
The synthesis of compounds similar to “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” has been reported in the literature . The structural optimization based on the MX69 scaffold led to the discovery of a more potent analogue .
Molecular Structure Analysis
The molecular structure of “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” can be analyzed using its molecular formula C18H16N2OS . The InChI and Canonical SMILES can also be used for further analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” can be analyzed using its molecular weight (308.4 g/mol), XLogP3-AA (4.5), Hydrogen Bond Donor Count (1), Hydrogen Bond Acceptor Count (3), Rotatable Bond Count (3), Exact Mass (308.09833431 g/mol), Monoisotopic Mass (308.09833431 g/mol), Topological Polar Surface Area (70.2 Ų), Heavy Atom Count (22), Formal Charge (0), and Complexity (383) .
科学的研究の応用
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogens like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi .
- While not directly related to the specified compound, other thiazole-containing molecules have shown promise. For example, imidazole derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Antimicrobial Activity
Antitubercular Potential
将来の方向性
The future directions for “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” could involve further optimization of the scaffold based on the MX69 analogue to develop a new therapeutic agent for leukemia and possibly other cancers where MDM2 and XIAP are dysregulated .
作用機序
Target of Action
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is identified as a potent antagonist of mGluR1 . mGluR1, or metabotropic glutamate receptor 1, is a type of glutamate receptor that is active in the central nervous system and plays a key role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time.
Mode of Action
As an antagonist, this compound binds to the mGluR1 receptor and inhibits its function . This prevents the normal activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR1 can modulate synaptic transmission and neuronal excitability, leading to changes in the communication between neurons.
Biochemical Pathways
The mGluR1 receptor is part of the glutamatergic neurotransmission system, which is involved in a variety of neural functions, including learning and memory . By inhibiting mGluR1, the compound can affect these processes.
Pharmacokinetics
The compound has been reported to have a good pharmacokinetic (PK) profile in rats . Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). A good PK profile suggests that the compound is well-absorbed, effectively distributed, efficiently metabolized, and properly excreted, which are all important for its bioavailability and therapeutic effect.
Result of Action
The compound has demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that it could potentially be used in the treatment of psychiatric disorders.
特性
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-3-4-16(11-14(13)2)18-12-29-22(23-18)24-21(28)15-5-7-17(8-6-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJCRQBUAPDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide](/img/structure/B3264489.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3264500.png)